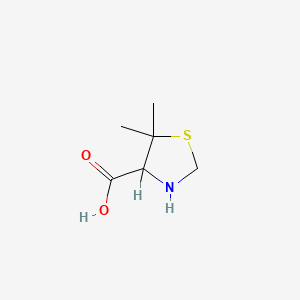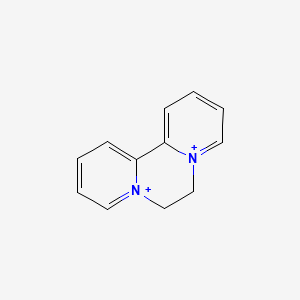![molecular formula C8H9N3O2 B7796089 2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7796089.png)
2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine” is a chemical entity listed in the PubChem database
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions that convert starting materials into the desired compound through intermediate steps. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to optimize the yield and quality of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and advanced manufacturing techniques. The industrial production methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in large quantities without compromising on quality.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and reactivity.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to facilitate these reactions and achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex molecules with enhanced properties.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, the compound is used in the production of various materials and chemicals, highlighting its versatility and importance.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other biomolecules. This binding can modulate the activity of the targets, leading to various biological effects. The pathways involved in the mechanism of action of this compound are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds: 2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct behavior or reactivity that sets it apart.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This uniqueness can make it particularly valuable for certain applications, where its specific characteristics are advantageous.
Propiedades
IUPAC Name |
2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLQRBYFVAHEJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CN=C2NC(=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C=CN=C2NC(=N1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
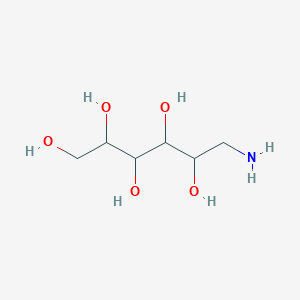
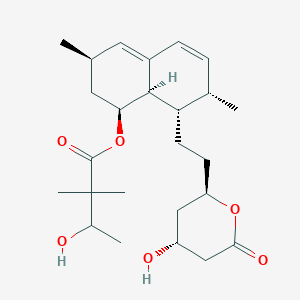
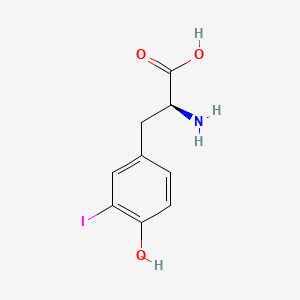

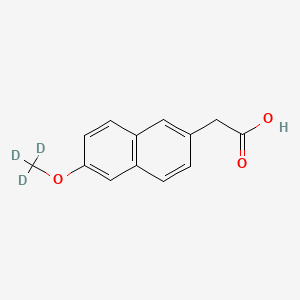
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B7796044.png)
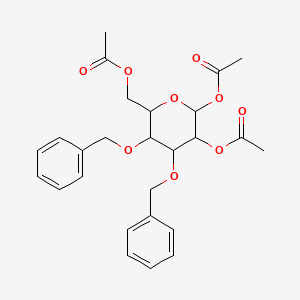
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(methylsulfanyl)propanoate](/img/structure/B7796059.png)
![1,2-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B7796077.png)
![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)
